2-(Methylsulfonyl)pyrimidine-5-carbonitrile
Overview
Description
2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3O2S. It is characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 2-position and a cyano group at the 5-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the receptor from activating downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation . Inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . For example, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfonyl)pyrimidine-5-carbonitrile has been used in the synthesis of pyrimidine derivatives that act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against various human tumor cell lines .
Cellular Effects
The derivatives of this compound have shown to exhibit moderate antiproliferative activity against tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, one of the synthesized compounds showed significant activity against HCT-116, HepG-2, MCF-7, and A549 cells .
Molecular Mechanism
The derivatives of this compound act as ATP mimicking tyrosine kinase inhibitors of EGFR . They inhibit the kinase activity of EGFR, which is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-(Methylsulfonyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Methylsulfonyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-(Methylsulfonyl)pyridine-5-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Methylsulfonyl)thiazole-5-carbonitrile: Similar structure but with a thiazole ring instead of a pyrimidine ring.
2-(Methylsulfonyl)benzene-5-carbonitrile: Similar structure but with a benzene ring instead of a pyrimidine ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different heterocyclic rings.
Properties
IUPAC Name |
2-methylsulfonylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRYISVTJYEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518927 | |
Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-50-2 | |
Record name | 2-(Methylsulfonyl)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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